molecular formula C24H24N4S B11971406 4-(4-Ethylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine

4-(4-Ethylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine

Cat. No.: B11971406
M. Wt: 400.5 g/mol
InChI Key: KJIASPRLECPHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ETHYL-1-PIPERAZINYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDINE is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHYL-1-PIPERAZINYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2,6-diphenylthiophene with suitable reagents can lead to the formation of the thieno[2,3-d]pyrimidine core, which is then functionalized with 4-ethyl-1-piperazine .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHYL-1-PIPERAZINYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 4-(4-ETHYL-1-PIPERAZINYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDINE involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C24H24N4S

Molecular Weight

400.5 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C24H24N4S/c1-2-27-13-15-28(16-14-27)23-20-17-21(18-9-5-3-6-10-18)29-24(20)26-22(25-23)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3

InChI Key

KJIASPRLECPHAC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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